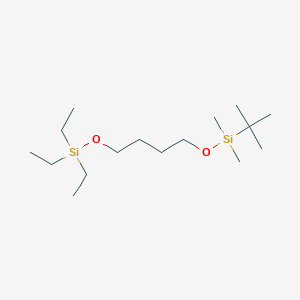![molecular formula C19H17O3PS B14309361 Diphenyl [(phenylsulfanyl)methyl]phosphonate CAS No. 116222-93-6](/img/no-structure.png)
Diphenyl [(phenylsulfanyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl [(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenylsulfanyl methyl group and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diphenyl [(phenylsulfanyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfanyl methyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the halide.
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction provides a variety of aryl phosphonates, including this compound, and proceeds smoothly with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Additionally, the use of inexpensive catalysts such as copper or nickel can make the process more cost-effective .
化学反応の分析
Types of Reactions
Diphenyl [(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Diphenyl [(phenylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylsulfanyl methyl group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus but lacks the phosphonate group.
Uniqueness
Diphenyl [(phenylsulfanyl)methyl]phosphonate is unique due to the presence of the phenylsulfanyl methyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications .
特性
| 116222-93-6 | |
分子式 |
C19H17O3PS |
分子量 |
356.4 g/mol |
IUPAC名 |
[phenoxy(phenylsulfanylmethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C19H17O3PS/c20-23(21-17-10-4-1-5-11-17,22-18-12-6-2-7-13-18)16-24-19-14-8-3-9-15-19/h1-15H,16H2 |
InChIキー |
WKCFCRKJJXZCBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(CSC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)



![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
